7-Hydroxyheptanamide synthesis pathway
7-Hydroxyheptanamide synthesis pathway
An In-depth Technical Guide to the Synthesis of 7-Hydroxyheptanamide
Abstract
7-Hydroxyheptanamide is a bifunctional molecule featuring a terminal hydroxyl group and a primary amide, making it a valuable building block in medicinal chemistry and materials science. Notably, its hydroxamic acid derivative, suberoylanilide hydroxamic acid (SAHA), is a potent histone deacetylase (HDAC) inhibitor used in cancer therapy. This guide provides a comprehensive overview of the primary synthetic pathways to 7-hydroxyheptanamide, with a focus on a robust and scalable route proceeding via ε-caprolactone. We will explore both traditional chemical and modern biocatalytic methods, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis to inform methodological choices for researchers in drug development and chemical synthesis.
Introduction: Strategic Importance of the 7-Hydroxy-C7-Amide Scaffold
The C7 aliphatic chain is a common motif in chemical synthesis, offering a flexible, lipophilic spacer. The introduction of terminal functional groups—a hydroxyl at the ω-position and an amide at the C1 position—creates a heterobifunctional molecule with significant synthetic potential. The primary amide can participate in a variety of coupling reactions, while the terminal hydroxyl group allows for esterification, etherification, or further oxidation.
The most significant application driving interest in this scaffold is its role as a precursor to potent histone deacetylase (HDAC) inhibitors. The derivative, suberoylanilide hydroxamic acid (SAHA, Vorinostat), is an FDA-approved drug for treating cutaneous T-cell lymphoma and is investigated for other cancers. SAHA's structure features a hydroxamic acid group, which chelates the zinc ion in the active site of HDACs, a phenyl cap group, and a seven-carbon linker derived from the 7-hydroxyheptanamide scaffold. The synthesis of this linker is therefore a critical step in the production of this important therapeutic agent.[1]
Retrosynthetic Analysis and Pathway Selection
A logical retrosynthetic analysis of 7-hydroxyheptanamide (I) suggests a primary disconnection at the amide C-N bond. This points to 7-hydroxyheptanoic acid (II) as the immediate precursor, which can be formed via the amidation of its carboxylic acid moiety.
7-Hydroxyheptanoic acid (II) is an ω-hydroxy acid, which can be readily accessed through the ring-opening hydrolysis of its corresponding lactone, ε-caprolactone (III).[2][3][4][5] ε-Caprolactone itself is a commodity chemical produced on an industrial scale from cyclohexanone (IV) via the Baeyer-Villiger oxidation.[6][7] This multi-step, convergent pathway, starting from readily available materials, represents the most viable and scalable strategy for synthesizing 7-hydroxyheptanamide.
Caption: Retrosynthetic analysis of 7-hydroxyheptanamide.
This guide will focus on this primary pathway, detailing each transformation with both chemical and biocatalytic options.
Synthesis Pathway: The Lactone Route
This section details the forward synthesis from cyclohexanone to the final product, breaking it down into three core transformations.
Step 1: Baeyer-Villiger Oxidation of Cyclohexanone to ε-Caprolactone
The Baeyer-Villiger (BV) oxidation is a cornerstone reaction in organic synthesis that converts a ketone into an ester (or a cyclic ketone into a lactone) by inserting an oxygen atom adjacent to the carbonyl group.[6]
This reaction is classically performed using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. The mechanism involves the nucleophilic attack of the peroxyacid on the protonated carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. This is followed by a concerted rearrangement where an alkyl group migrates, expelling a carboxylate anion and forming the lactone.
-
Causality of Experimental Choices :
-
Reagent : m-CPBA is often preferred in laboratory settings due to its relative stability and good solubility in common organic solvents like dichloromethane (DCM). Industrial processes often use peracetic acid for cost-effectiveness.[7]
-
Solvent : Aprotic solvents like DCM or chloroform are used to prevent side reactions with the peroxyacid.
-
Temperature : The reaction is typically run at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize potential side reactions or decomposition of the peroxyacid.[6]
-
A greener and highly selective alternative to chemical oxidation utilizes Baeyer-Villiger Monooxygenases (BVMOs).[8][9] These flavin-dependent enzymes use molecular oxygen and a nicotinamide cofactor (NAD(P)H) to perform the oxygen insertion.[10][11]
-
Causality of Experimental Choices :
-
Enzyme System : BVMOs can be used in whole-cell systems (e.g., E. coli or yeast expressing the enzyme) or as isolated enzymes. Whole-cell systems are often preferred as they provide a native environment for the enzyme and contain the necessary machinery for cofactor regeneration.
-
Cofactor Regeneration : Since NAD(P)H is consumed stoichiometrically, a regeneration system is essential for process viability. This is often achieved by adding a co-substrate like glucose or formate, which is oxidized by endogenous dehydrogenases to regenerate NAD(P)H from NAD(P)+.[10]
-
Advantages : BVMOs offer exceptional regio- and enantioselectivity and operate under mild, aqueous conditions, avoiding the use of hazardous peroxyacids.[8][9]
-
| Parameter | Chemical (m-CPBA) | Biocatalytic (BVMO) |
| Oxidant | Peroxyacid | Molecular Oxygen (O₂) |
| Solvent | Dichloromethane, Chloroform | Aqueous Buffer |
| Temperature | 0 °C to Room Temp | 25-37 °C (Mesophilic) |
| Selectivity | Good | Excellent (often enantioselective) |
| Waste | Chlorobenzoic acid | Water |
| Safety | Peroxyacids are potentially explosive | Generally recognized as safe |
Table 1: Comparison of Chemical vs. Biocatalytic Baeyer-Villiger Oxidation.
Step 2: Hydrolysis of ε-Caprolactone to 7-Hydroxyheptanoic Acid
The conversion of the cyclic ester (lactone) to the linear hydroxy acid is achieved by hydrolysis.
This can be accomplished under either acidic or basic conditions.
-
Base-catalyzed (Saponification) : Treatment with an aqueous base (e.g., NaOH, KOH) followed by an acidic workup is the most common method. The hydroxide ion attacks the electrophilic carbonyl carbon, leading to ring-opening. The resulting carboxylate is then protonated during the acidic workup.
-
Acid-catalyzed : Refluxing in aqueous acid (e.g., HCl, H₂SO₄) also facilitates hydrolysis, proceeding through the protonation of the carbonyl oxygen to activate the lactone towards nucleophilic attack by water.
Lipases and esterases are highly efficient catalysts for the hydrolysis of esters under mild conditions.[2][3][4] These enzymes utilize a catalytic triad (typically Ser-His-Asp) in their active site to hydrolyze the ester bond.[5]
-
Advantages : Enzymatic hydrolysis avoids the use of strong acids or bases, operates at neutral pH and room temperature, and prevents potential side reactions, leading to a cleaner product profile.
Step 3: Amidation of 7-Hydroxyheptanoic Acid
The final step is the formation of the primary amide from the carboxylic acid. This is a dehydration reaction that typically requires activation of the carboxyl group.[12][13]
-
Hydroxyl Group Reactivity : The presence of the terminal hydroxyl group introduces a potential site for side reactions. Under harsh conditions or with non-selective activating agents, intermolecular esterification can lead to polyester formation.[14]
-
Choice of Amine Source : For a primary amide, ammonia is the required nucleophile. This can be sourced from ammonium hydroxide or generated in situ from an ammonium salt like ammonium chloride.
-
Activating Agents : Direct thermal condensation of a carboxylic acid and ammonia requires very high temperatures and is often low-yielding.[15] Therefore, coupling agents are used to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by ammonia under mild conditions.[16][17]
The most reliable method involves the use of carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , often in conjunction with an additive like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) .
-
Mechanism of Action :
-
EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
This intermediate is susceptible to nucleophilic attack. However, it can also rearrange to a stable N-acylurea byproduct.
-
To prevent this and increase efficiency, NHS is added. It rapidly reacts with the O-acylisourea intermediate to form an NHS-ester.
-
The NHS-ester is more stable than the O-acylisourea but still highly reactive towards amine nucleophiles. It reacts cleanly with ammonia to form the desired amide, releasing NHS.
-
Caption: EDC/NHS mediated amidation workflow.
Detailed Experimental Protocols
Safety Precaution : Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.
Protocol 1: Synthesis of 7-Hydroxyheptanoic Acid from ε-Caprolactone
This protocol uses a straightforward base-catalyzed hydrolysis.
-
Materials :
-
ε-Caprolactone (11.41 g, 100 mmol)
-
Sodium hydroxide (NaOH) (6.0 g, 150 mmol)
-
Deionized water (100 mL)
-
Concentrated Hydrochloric Acid (HCl, ~12 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
250 mL round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel.
-
-
Procedure :
-
Dissolve NaOH in 100 mL of deionized water in the round-bottom flask and add a magnetic stir bar.
-
To the stirred solution, add ε-caprolactone dropwise.
-
Attach the reflux condenser and heat the mixture to reflux (approx. 100 °C) for 2 hours. The solution should become clear and homogeneous.
-
Cool the reaction mixture to room temperature and then further in an ice bath to 0-5 °C.
-
Slowly acidify the solution by adding concentrated HCl dropwise with vigorous stirring until the pH is ~1-2 (verify with pH paper). A white precipitate or oil of 7-hydroxyheptanoic acid may form.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, a colorless oil or low-melting solid, can be used in the next step without further purification. Expected yield: >90%.
-
Protocol 2: Synthesis of 7-Hydroxyheptanamide from 7-Hydroxyheptanoic Acid
This protocol uses EDC/NHS coupling for efficient and mild amidation.
-
Materials :
-
7-Hydroxyheptanoic acid (7.3 g, 50 mmol)
-
N-hydroxysuccinimide (NHS) (6.3 g, 55 mmol, 1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (11.5 g, 60 mmol, 1.2 eq)
-
Ammonium chloride (NH₄Cl) (3.2 g, 60 mmol, 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (10.5 mL, 60 mmol, 1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (150 mL)
-
Ethyl acetate, water, brine
-
500 mL round-bottom flask, magnetic stirrer, nitrogen inlet.
-
-
Procedure :
-
Dissolve 7-hydroxyheptanoic acid and NHS in 100 mL of anhydrous DMF in the round-bottom flask under a nitrogen atmosphere.
-
Add EDC hydrochloride to the solution and stir at room temperature for 15 minutes.
-
In a separate beaker, dissolve ammonium chloride in 50 mL of DMF and add DIPEA. Stir for 5 minutes.
-
Add the ammonium chloride/DIPEA solution to the reaction flask.
-
Allow the reaction to stir at room temperature overnight (12-16 hours).
-
Pour the reaction mixture into 300 mL of water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with 5% HCl solution (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel (e.g., using a gradient of 5-10% methanol in dichloromethane) or by recrystallization to afford 7-hydroxyheptanamide as a white solid.
-
Conclusion
The synthesis of 7-hydroxyheptanamide is most effectively achieved through a three-step sequence starting from cyclohexanone. This pathway is robust, scalable, and leverages well-understood chemical transformations. The introduction of biocatalytic alternatives for the Baeyer-Villiger oxidation and lactone hydrolysis steps offers significant advantages in terms of sustainability, safety, and selectivity, aligning with the principles of green chemistry. For the final amidation step, the use of modern coupling reagents like EDC and NHS provides a mild and highly efficient method that is compatible with the hydroxyl functionality, making it the preferred choice for laboratory and industrial synthesis, particularly in the context of producing precursors for high-value pharmaceuticals like HDAC inhibitors.
References
-
Amide synthesis by acylation . Organic Chemistry Portal. [Link][16]
-
Exploring the Synthesis and Benefits of 7-Aminoheptanoic Acid . Ningbo Inno Pharmchem Co., Ltd. [Link][18]
-
Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides . ACS Publications - Organic Letters. [Link][12]
-
Biocatalytic synthesis of lactones and lactams . National Institutes of Health (NIH). [Link][8]
-
Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions . Durham e-Theses. [Link][13]
-
Biocatalytic synthesis of lactones and lactams . Semantic Scholar. [Link][9]
-
Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers . MDPI. [Link][19]
-
Exploring the substrate scope of Baeyer–Villiger monooxygenases with branched lactones as entry towards polyesters . The Fürst Lab @ The University of Groningen. [Link][20]
-
Multienzymatic Processes Involving Baeyer–Villiger Monooxygenases . MDPI. [Link][10]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3) . Preprints.org. [Link][17]
-
Oxidation of cyclohexanone to ε-caprolactone . ResearchGate. [Link][21]
-
Process for the oxidation of cyclohexanone to ε-caprolactone . Google Patents. [22]
-
Preparation method of 7-amino heptanoic acid . Google Patents. [23]
-
Bayer-Villiger Monooxygenase (BVMO) . The Biocatalysis and Bioprocessing Group. [Link][11]
-
Demo: Enzymatic Hydrolysis of Polycaprolactone (PCL) by Lipase . YouTube. [Link][2]
-
Polycaprolactone Enzymatic Hydrolysis: A Mechanistic Study . ACS Omega. [Link][3]
-
Polycaprolactone Enzymatic Hydrolysis: A Mechanistic Study . ACS Omega. [Link][4]
-
Enzyme-Catalyzed 6-Caprolactone Ring-Opening Polymerization . ACS Publications. [Link]
-
Method of producing amino carboxylic acids . Google Patents. [24]
-
Polycaprolactone Enzymatic Hydrolysis: A Mechanistic Study . ResearchGate. [Link][5]
-
7-Hydroxyheptanoic acid | C7H14O3 | CID 138016 . PubChem - NIH. [Link][25]
-
Preparation of 7-hydroxy heptanoic acid and derivatives thereof . Google Patents. [26]
-
Methods for Hydroxamic Acid Synthesis . National Institutes of Health (NIH). [Link][1]
-
Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development . National Institutes of Health (NIH). [Link][28]
-
Biocatalytic Approaches to Amide Synthesis . ResearchGate. [Link][29]
-
epsilon-CAPROLACTONE | C6H10O2 | CID 10401 . PubChem - NIH. [Link][30]
-
Synthesis of polycaprolactone: a review . Royal Society of Chemistry. [Link][14]
Sources
- 1. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Caprolactone - Wikipedia [en.wikipedia.org]
- 8. Biocatalytic synthesis of lactones and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Multienzymatic Processes Involving Baeyer–Villiger Monooxygenases [mdpi.com]
- 11. Bayer-Villiger Monooxygenase (BVMO) - Wordpress [reagents.acsgcipr.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions - Durham e-Theses [etheses.dur.ac.uk]
- 14. Synthesis of polycaprolactone: a review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Amide synthesis by acylation [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. nbinno.com [nbinno.com]
- 19. mdpi.com [mdpi.com]
- 20. Exploring the substrate scope of BaeyerâVilliger monooxygenases with branched lactones as entry towards polyesters | The Fürst Lab @ The University of Groningen [fuerstlab.com]
- 21. researchgate.net [researchgate.net]
- 22. US6531615B2 - Process for the oxidation of cyclohexanone to ε-caprolactone - Google Patents [patents.google.com]
- 23. CN103319358B - Preparation method of 7-amino heptanoic acid - Google Patents [patents.google.com]
- 24. US6916947B2 - Method of producing amino carboxylic acids - Google Patents [patents.google.com]
- 25. 7-Hydroxyheptanoic acid | C7H14O3 | CID 138016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. US2955133A - Preparation of 7-hydroxy heptanoic acid and derivatives thereof - Google Patents [patents.google.com]
- 27. PubChemLite - 7-hydroxyheptanoic acid (C7H14O3) [pubchemlite.lcsb.uni.lu]
- 28. Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. epsilon-CAPROLACTONE | C6H10O2 | CID 10401 - PubChem [pubchem.ncbi.nlm.nih.gov]
